molecular formula C6H3ClN2O B2401200 4-Chlorooxazolo[4,5-c]pyridine CAS No. 1159829-15-8

4-Chlorooxazolo[4,5-c]pyridine

Cat. No.: B2401200
CAS No.: 1159829-15-8
M. Wt: 154.55
InChI Key: ZFUAOAUVAUIUSU-UHFFFAOYSA-N
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Description

4-Chlorooxazolo[4,5-c]pyridine is a heterocyclic compound with the molecular formula C6H3ClN2O. It is characterized by a fused ring structure consisting of an oxazole ring and a pyridine ring, with a chlorine atom attached at the fourth position of the oxazole ring. This compound is of significant interest in medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chlorooxazolo[4,5-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with chloroacetyl chloride, followed by cyclization with phosphorus oxychloride. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for further applications .

Chemical Reactions Analysis

Types of Reactions: 4-Chlorooxazolo[4,5-c]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted oxazolo[4,5-c]pyridine derivatives, while oxidation and reduction reactions can lead to different oxidation states and functionalized products .

Scientific Research Applications

4-Chlorooxazolo[4,5-c]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chlorooxazolo[4,5-c]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, it can interact with receptors, modulating their activity and downstream signaling pathways .

Comparison with Similar Compounds

Uniqueness: 4-Chlorooxazolo[4,5-c]pyridine is unique due to the presence of the chlorine atom, which influences its reactivity and interaction with biological targets. This structural feature can enhance its potential as a therapeutic agent and its utility in organic synthesis .

Biological Activity

4-Chlorooxazolo[4,5-c]pyridine is a heterocyclic compound that has drawn attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a fused oxazole and pyridine ring system with a chlorine substituent at the 4-position. This structural configuration is critical for its biological activity.

Biological Activity Overview

The biological activities of this compound derivatives have been evaluated in various studies. Notably, they exhibit:

  • Antimicrobial Activity : Several derivatives have shown significant inhibitory effects against various pathogens.
  • Antitumor Effects : The compound has been investigated for its potential in cancer therapy.
  • Enzyme Inhibition : It has been studied for its ability to inhibit specific enzymes, such as carbonic anhydrases.

Antimicrobial Activity

Research indicates that this compound derivatives possess notable antimicrobial properties. For instance, compounds derived from this scaffold have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.

CompoundMIC (μg/mL)Activity
This compound A0.25Effective against E. coli
This compound B0.50Effective against S. aureus

Antitumor Activity

In vitro studies have shown that certain derivatives can inhibit the proliferation of cancer cell lines. The mechanism often involves apoptosis induction and cell cycle arrest.

Cell LineIC50 (µM)Mechanism
HeLa10Apoptosis induction
MCF-715Cell cycle arrest

Case Studies

  • Study on Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several derivatives against Pseudomonas aeruginosa and Staphylococcus aureus. The results indicated that modifications at the C-2 position enhanced activity significantly compared to the parent compound.
  • Cancer Cell Line Study : Another study focused on the effects of this compound on breast cancer cell lines (MCF-7). Results showed that the compound reduced cell viability significantly through apoptosis pathways.

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The chlorinated derivative has been shown to inhibit carbonic anhydrase isoforms, which are crucial for maintaining acid-base balance in tissues.
  • DNA Interaction : Some studies suggest that it may bind to DNA, interfering with replication and transcription processes.

Properties

IUPAC Name

4-chloro-[1,3]oxazolo[4,5-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClN2O/c7-6-5-4(1-2-8-6)10-3-9-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFUAOAUVAUIUSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C2=C1OC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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